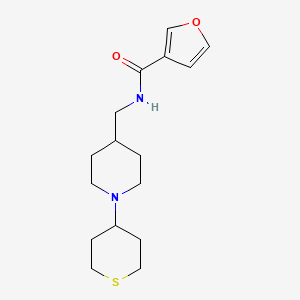

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. In

Aplicaciones Científicas De Investigación

1. Preparation of Stable Free Nitroxyl Radicals Tetrahydro-4H-thiopyran-4-ones, which are part of the structure of the compound, are valuable reagents for the preparation of stable free nitroxyl radicals . These radicals are important in various fields, including chemistry and biology, due to their unique properties.

Photosensitive Semiconductors and Electrochromic Materials

The compound can be used in the synthesis of photosensitive semiconductors and electrochromic materials . These materials have wide applications in electronics and optoelectronics, including solar cells, sensors, and display technologies.

Synthetic Juvenile Hormones and Pheromones

Tetrahydro-4H-thiopyran-4-ones are also used in the synthesis of synthetic juvenile hormones and pheromones . These synthetic hormones and pheromones can be used in pest control and other agricultural applications.

Precursors to Natural Product Analogs

The compound can serve as a precursor to natural product analogs . This is particularly useful in drug discovery and development, where natural product analogs often serve as lead compounds.

Antitumor Activity

Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor activity . This suggests potential applications in cancer therapy.

Antibacterial, Antiparasitic, and Antifungal Activities

Derivatives of the compound have shown antibacterial, antiparasitic, and antifungal activities . This indicates potential use in the development of new antimicrobial agents.

7. Inhibitors of Phosphodiesterase and β-secretase BACE1 The compound has shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . These enzymes are targets for various therapeutic interventions, including treatment of neurodegenerative diseases and certain types of cancer.

Synthesis of Sulfur-Containing Compounds

The compound can be used in the synthesis of sulfur-containing compounds . These compounds have diverse applications in organic synthesis and medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and stress responses.

Mode of Action

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation, preventing the receptor’s normal function.

Biochemical Pathways

The blockade of the KOR by N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide can affect various biochemical pathways. For instance, it can inhibit the release of prolactin , a hormone that plays a role in lactation . It can also modulate pain perception by interfering with the transmission of pain signals .

Pharmacokinetics

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide exhibits good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . It has been shown to have a long duration of action in rat pharmacological experiments . When administered orally, it demonstrates potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice .

Result of Action

The molecular and cellular effects of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide’s action include the inhibition of prolactin secretion and the modulation of pain perception . These effects can potentially be harnessed for the treatment of conditions such as migraines and stress-related mood disorders .

Action Environment

The action, efficacy, and stability of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the individual, including factors such as stress levels and hormonal balance

Propiedades

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKENVBGAPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2451545.png)

![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)

![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)

![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2451555.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone](/img/structure/B2451557.png)

![[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2451562.png)